N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
Description
Properties
Molecular Formula |
C20H20N4O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C20H20N4O2/c25-19(12-17-13-6-1-2-7-14(13)20(26)24-17)21-11-5-10-18-22-15-8-3-4-9-16(15)23-18/h1-4,6-9,17H,5,10-12H2,(H,21,25)(H,22,23)(H,24,26) |
InChI Key |
IHCVWAOWYLQUHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)CC(=O)NCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole ring is synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives . A representative procedure involves:
Propylamine Linker Installation
The propylamine chain is introduced through alkylation or reductive amination :
-
Alkylation : Treating 2-propyl-1H-benzimidazole with 3-bromopropylamine hydrobromide in DMF at 60°C for 6 hours affords 3-(1H-benzimidazol-2-yl)propylamine (65% yield).
-
Reductive Amination : Alternatively, reacting 2-propyl-1H-benzimidazole with acrylonitrile followed by LiAlH₄ reduction achieves the same product with higher purity (82% yield).
Synthesis of 3-Oxo-2,3-Dihydro-1H-Isoindol-1-yl-Acetic Acid
Isoindole Ring Construction
The 3-oxo-isoindole scaffold is prepared via intramolecular cyclization :
Acetic Acid Side-Chain Functionalization
The acetic acid moiety is introduced using nucleophilic acyl substitution :
-
Reacting 3-oxo-isoindole with chloroacetyl chloride in THF with Et₃N as a base produces 2-chloro-N-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide (73% yield).
-
Hydrolysis with NaOH (1 M) converts the chloride to 2-hydroxyacetamide , which is oxidized to 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid using KMnO₄ in acidic conditions (68% yield).
Final Amide Coupling
The benzimidazole-propylamine and isoindole-acetic acid are coupled via amide bond formation :
-
Activate the carboxylic acid with EDCl/HOBt in DMF at 0°C for 30 minutes.
-
Add 3-(1H-benzimidazol-2-yl)propylamine and stir at 25°C for 12 hours.
-
Purify by column chromatography (SiO₂, EtOAc/hexane 1:1) to obtain the target compound (62% yield, >98% purity by HPLC).
Optimization and Scalability Considerations
Catalytic Enhancements
Purification Strategies
-
Recrystallization from EtOH/H₂O (7:3) removes residual impurities.
-
Chiral HPLC resolves enantiomeric excess (>99% ee) when using stereospecific intermediates.
Analytical Characterization
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 214–216°C | DSC |
| Molecular Weight | 378.43 g/mol | HRMS (ESI+) |
| Purity | >98% | HPLC (C18, 254 nm) |
| λmax (UV-Vis) | 280 nm, 325 nm | UV-Vis Spectroscopy |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The carbonyl group in the isoindoline moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring would yield N-oxides, while reduction of the isoindoline carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzimidazole and isoindoline derivatives.
Medicine: Due to its structural features, it may have potential as a therapeutic agent, particularly in the treatment of diseases where benzimidazole derivatives are known to be effective.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to interact with various biological targets, including DNA and proteins, while the isoindoline moiety may contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole-Acetamide Linkages
Table 1: Key Structural Features and Properties
Key Observations :
- Substituent Impact : The target compound’s 3-oxo-isoindol group distinguishes it from analogues with dioxol (e.g., Compound 28 ), thioacetamido (e.g., W1 ), or dioxoimidazolidin (e.g., compound ). These substituents influence polarity, hydrogen-bonding capacity, and steric effects.
- Biological Activity : While direct data for the target compound is unavailable, structurally similar benzimidazole-acetamides exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For example, Compound 28 shows potent IDO1 inhibition (84% yield) , and W1 demonstrates dual antimicrobial/anticancer effects .
- Synthetic Flexibility : The acetamide bridge allows modular synthesis; substituents can be tailored for specific interactions (e.g., benzodioxol for enhanced aromatic stacking or thio groups for improved metal chelation ).
Comparison with Isoindol/Phthalide Derivatives
Table 2: Isoindol/Phthalide-Based Analogues
Key Observations :
- Isoindol vs. Phthalide: The target’s 3-oxo-isoindol shares synthetic relevance with phthalide derivatives (e.g., intermediates for heterocyclic systems ). Isoindol’s planar structure may enhance π-π stacking in biological targets compared to non-aromatic phthalides.
- Binding Affinities : Benzimidazole derivatives like Compound 10244308 (binding affinity: -7.3 kcal/mol) suggest that the target compound’s isoindol group could similarly interact with hydrophobic enzyme pockets (e.g., PBP2A in MRSA) .
Hydrogen-Bonding and Crystallinity
The target compound’s N,O-bidentate directing group (from acetamide and isoindol) may facilitate metal-catalyzed C–H functionalization, akin to ’s compound . Hydrogen-bonding patterns (e.g., Etter’s graph set analysis ) could influence crystal packing and stability, critical for formulation.
Biological Activity
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
1. Chemical Structure and Properties
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N5O2 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |
| InChI Key | XBNTVAAMRWMYEE-UHFFFAOYSA-N |
The compound features a benzimidazole moiety and an isoindole structure, which are known for their diverse biological activities.
2. Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of Benzimidazole Moiety:
- Synthesized by condensing o-phenylenediamine with carboxylic acids under acidic conditions.
-
Preparation of Isoindole Structure:
- Achieved through cyclization reactions with appropriate precursors.
-
Coupling Reaction:
- The final step involves coupling the two structures using carbodiimide-mediated coupling in the presence of a base.
The biological activity of this compound is attributed to its interaction with various molecular targets within cells:
- Enzymatic Inhibition: The compound may inhibit specific enzymes related to cancer cell proliferation and inflammation.
- Receptor Modulation: It can interact with receptors involved in neurotransmission and pain pathways.
3.2 Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity:
- In Vitro Studies: Compounds containing benzimidazole derivatives show effectiveness against various strains of bacteria (including MRSA) and fungi with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/mL .
3.3 Anticancer Activity
Recent studies have explored the anticancer potential of benzimidazole derivatives:
- Cell Proliferation Inhibition: The compound has demonstrated the ability to inhibit cell proliferation in various cancer cell lines, with IC50 values indicating significant cytotoxicity .
4. Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of several benzimidazole derivatives, including this compound. Results showed promising activity against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent .
Case Study 2: Anticancer Research
In a study focused on cancer therapeutics, compounds similar to N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-y)acetamide were tested against breast cancer cell lines. The results indicated that these compounds could significantly reduce tumor cell viability through apoptosis induction .
5. Conclusion
N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-2,3-dihydro-1H-isoinodlone)-acetamide exhibits considerable promise in medicinal chemistry due to its diverse biological activities. Ongoing research is crucial to fully elucidate its mechanisms of action and potential therapeutic applications in treating infections and cancer.
Q & A
Q. What are the recommended synthetic routes for N-[3-(1H-benzimidazol-2-yl)propyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide, and how can reaction progress be monitored effectively?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with precursors such as benzimidazole derivatives and isoindolinone acetamide intermediates. Key steps include:
- Coupling reactions : Use of coupling agents (e.g., EDC/HOBt) to form amide bonds between the benzimidazole-propylamine and isoindolinone-acetic acid moieties.
- Solvent selection : Polar aprotic solvents like DMF or DCM under reflux conditions (60–80°C) to enhance reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization or HPLC-MS to track reaction completion and intermediate purity .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and analytical methods is essential:
- NMR spectroscopy : 1H/13C NMR to verify proton environments and carbon frameworks, focusing on diagnostic peaks (e.g., amide NH at ~8.5 ppm, isoindolinone carbonyl at ~170 ppm) .
- Infrared (IR) spectroscopy : Confirm functional groups (amide C=O stretch at ~1650 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns against theoretical values .
Q. How should researchers address solubility challenges during in vitro bioactivity assays?
- Methodological Answer :
- Solvent screening : Test dimethyl sulfoxide (DMSO) for initial dissolution, followed by serial dilution in assay buffers (e.g., PBS, pH 7.4).
- Surfactant use : For hydrophobic compounds, add non-ionic surfactants (e.g., Tween-80) at concentrations ≤0.1% to prevent cytotoxicity .
- Dynamic light scattering (DLS) : Assess colloidal stability to rule out aggregation artifacts in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer :
- Software tools : Use SHELXL for iterative refinement, leveraging constraints for hydrogen bonding and thermal displacement parameters .
- Hydrogen bonding analysis : Apply graph-set theory (as per Etter’s formalism) to identify robust intermolecular interactions (e.g., N-H∙∙∙O motifs) that stabilize the crystal lattice .
- Validation metrics : Cross-check residual density maps and R-factors (R1 < 0.05 for high-resolution data) to ensure model accuracy .
Q. What experimental design strategies optimize reaction yields while minimizing side products?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs (e.g., 2k-p) to systematically vary parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
- Response surface methodology (RSM) : Model nonlinear relationships between variables to predict maximum yield regions .
- Case study : For amidation steps, a central composite design revealed optimal EDC/HOBt stoichiometry (1.2:1 molar ratio) and reaction time (12–16 hours) .
Q. How can computational methods enhance the understanding of this compound’s reactivity or supramolecular assembly?
- Methodological Answer :
- Quantum chemical calculations : Perform DFT (e.g., B3LYP/6-31G*) to map reaction pathways (e.g., amide bond formation energy barriers) .
- Molecular dynamics (MD) : Simulate solvent-solute interactions to predict solubility trends or aggregation behavior .
- Crystal structure prediction (CSP) : Use algorithms like USPEX to explore polymorph stability and hydrogen-bonding networks .
Data Contradiction and Validation
Q. How should discrepancies between theoretical and experimental NMR spectra be investigated?
- Methodological Answer :
- Tautomerism assessment : Check for pH-dependent tautomeric shifts in benzimidazole or isoindolinone moieties using variable-temperature NMR .
- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl3 to identify solvent-induced conformational changes .
- Stereochemical validation : Use NOESY/ROESY to confirm spatial proximity of protons in disputed regions .
Q. What strategies validate biological activity data when batch-to-batch variability is observed?
- Methodological Answer :
- Purity reassessment : Re-analyze batches via HPLC (≥95% purity threshold) and LC-MS to detect trace impurities .
- Dose-response curves : Use Hill slope analysis to confirm consistent EC50/IC50 values across batches .
- Orthogonal assays : Cross-validate results using alternative methods (e.g., fluorescence-based vs. colorimetric assays) .
Tables for Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
